![molecular formula C16H25NO3 B4584430 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]-2-ethylbutanamide and related compounds involves several key steps, including chlorination, condensation, hydrolysis, and further condensation reactions. Lan-xiang et al. (2011) describe a synthesis method through these steps with hexanedioic acid monomethyl ester as the starting material, achieving a yield of 75.2%, suitable for large-scale production (Lan-xiang, 2011). Additionally, the synthesis of related compounds involves one-step reactions from precursors like 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine to obtain bio-functional hybrid compounds, characterized using various NMR, UV, and mass spectral data (Manolov et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, including those with similar frameworks to this compound, has been extensively studied. Techniques such as single-crystal X-ray diffraction analysis have been employed to elucidate the crystal structure of these compounds, providing insights into their geometrical configuration and intermolecular interactions that stabilize their structure (Xue Si, 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can include processes like oxidative arylmethylation cascades, which allow for the assembly of complex molecules with all-carbon quaternary centers. Such reactions often use peroxides as a methyl resource, demonstrating the compound's versatility in organic synthesis (Tan et al., 2016).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as crystal growth and structural evaluation, have been analyzed to understand their suitability for applications in nonlinear optical materials. Studies involve evaluating crystal structures through X-ray diffraction and assessing vibrational wavenumbers using DFT methods (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other molecules, can be understood through comprehensive studies involving quantum chemical calculations and spectroscopic analysis. These studies help in elucidating the molecule's behavior in various chemical environments, offering insights into its reactivity and potential applications (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
The compound has been utilized in the synthesis and stabilization of metal complexes. Blake et al. (2011) demonstrated the use of a related ligand in stabilizing lithium, silane, and stannane complexes, highlighting its potential application in developing new organometallic compounds Blake et al., 2011.
Polymer Science and Helix Sense Induction
In polymer science, Tabei et al. (2003) explored the polymerization of N-propargylamides, closely related to the compound , to produce polymers with stereoregular structures and induced helix senses by chiral alcohols or amines. This work opens up possibilities for the compound's use in creating polymers with specific optical properties Tabei et al., 2003.
Enzymatic Modification for Antioxidant Production
Adelakun et al. (2012) discussed the enzymatic modification of 2,6-dimethoxyphenol, a moiety present in the compound, for producing dimers with high antioxidant capacity. This application is crucial for developing bioactive compounds with enhanced antioxidant properties Adelakun et al., 2012.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-12(7-2)16(18)17-11(3)13-8-9-14(19-4)15(10-13)20-5/h8-12H,6-7H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUGVYUSXEGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC(C)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)
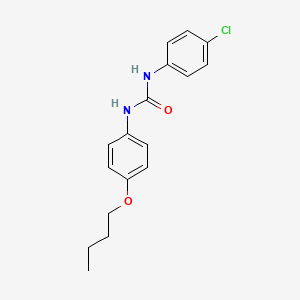
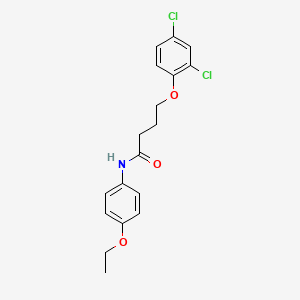
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)
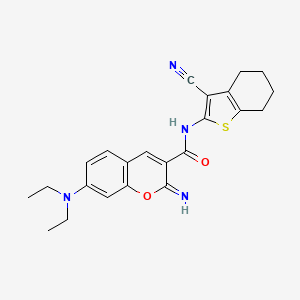
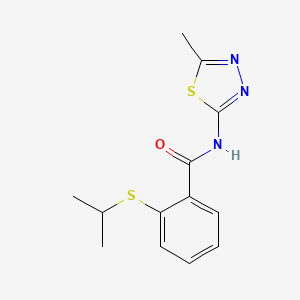
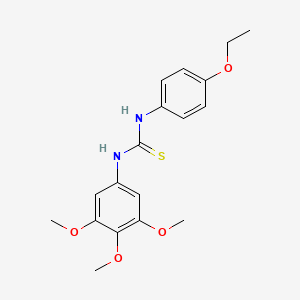
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)